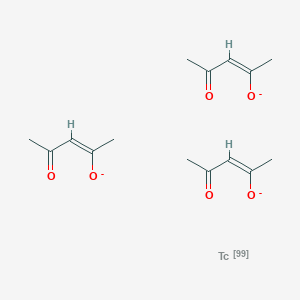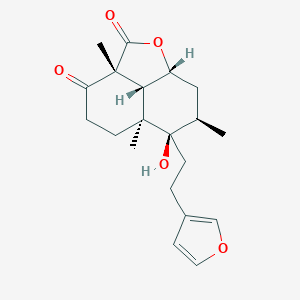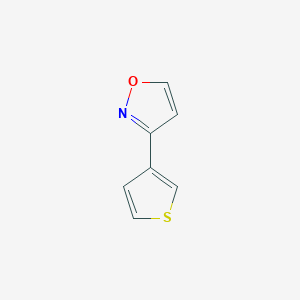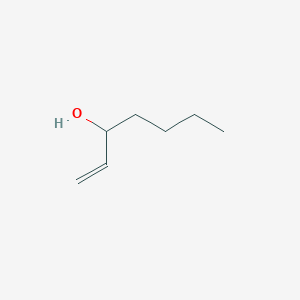
3-Oxo-1,4-thiazepane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1,4-thiazepane-4-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a versatile building block that can be used for the synthesis of a wide range of biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-Oxo-1,4-thiazepane-4-carbaldehyde is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various biological processes. For example, it has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. It has also been shown to inhibit the activity of fungal chitin synthase, which is involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
3-Oxo-1,4-thiazepane-4-carbaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. It has also been shown to exhibit antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been shown to exhibit anticancer activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Oxo-1,4-thiazepane-4-carbaldehyde is its versatility as a building block for the synthesis of biologically active molecules. It can be easily modified to introduce different functional groups, which can be used to fine-tune the biological activity of the resulting compounds. However, one of the limitations of using 3-Oxo-1,4-thiazepane-4-carbaldehyde in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for the research on 3-Oxo-1,4-thiazepane-4-carbaldehyde. One potential direction is the development of new synthetic methods for the preparation of this compound. Another direction is the investigation of its potential use as a chiral building block for the synthesis of enantiopure compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications in various disease areas.
Méthodes De Synthèse
The synthesis of 3-Oxo-1,4-thiazepane-4-carbaldehyde can be achieved by the reaction of thioamide with acetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate thiazolidine, which is subsequently oxidized to the desired product. This method has been optimized for high yield and purity and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
3-Oxo-1,4-thiazepane-4-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been investigated for its potential use as a chiral building block for the synthesis of enantiopure compounds.
Propriétés
Numéro CAS |
111073-15-5 |
|---|---|
Nom du produit |
3-Oxo-1,4-thiazepane-4-carbaldehyde |
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
3-oxo-1,4-thiazepane-4-carbaldehyde |
InChI |
InChI=1S/C6H9NO2S/c8-5-7-2-1-3-10-4-6(7)9/h5H,1-4H2 |
Clé InChI |
ONBFCRTYSLBMRQ-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CSC1)C=O |
SMILES canonique |
C1CN(C(=O)CSC1)C=O |
Synonymes |
1,4-Thiazepine-4(5H)-carboxaldehyde, tetrahydro-3-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)





![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)




